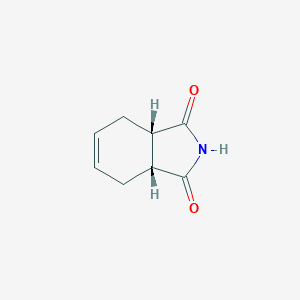

cis-1,2,3,6-Tetrahydrophthalimide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41605. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041220 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-48-3, 27813-21-4 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboximide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2,3,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-cyclohexene-1,2-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES57D28O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of cis-1,2,3,6-Tetrahydrophthalimide from maleic anhydride and butadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of cis-1,2,3,6-Tetrahydrophthalimide, a valuable intermediate in the production of fungicides and other bioactive molecules. The synthesis is a robust two-step process commencing with the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride (B1165640), followed by the imidation of the resulting anhydride.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Step 1: Diels-Alder Cycloaddition. A [4+2] cycloaddition between the conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) forms the cyclic adduct, cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Step 2: Imidation. The anhydride intermediate is reacted with a nitrogen source, typically ammonia (B1221849) or urea (B33335), to form the target product, this compound.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The cornerstone of this synthesis is the Diels-Alder reaction, a powerful and stereospecific method for forming six-membered rings.[1] The reaction can be performed using gaseous 1,3-butadiene or by generating it in situ from a stable, solid precursor like 3-sulfolene (B121364) (butadiene sulfone) through thermal decomposition.[1][2][3] The in situ generation is often preferred for safety and ease of handling.[4]

Reaction Mechanism: Diels-Alder Cycloaddition

The reaction is a concerted pericyclic process where the π-electrons from the diene and dienophile rearrange in a cyclic transition state to form two new sigma bonds and a new pi bond in a single step.[4] The cis-conformation of the 1,3-butadiene is essential for the reaction to occur.[1]

Caption: Diels-Alder reaction of 1,3-butadiene and maleic anhydride.

Experimental Protocol: In Situ Generation from 3-Sulfolene

This protocol is adapted from established laboratory procedures.[2][4]

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottomed flask, a water-cooled condenser, and a heating mantle. The setup should be placed in a fume hood.

-

Reagent Addition: To the flask, add 3-sulfolene, maleic anhydride, and a high-boiling point solvent such as xylene or toluene (B28343).[2]

-

Heating and Reflux: Heat the mixture gently to reflux. The thermal decomposition of 3-sulfolene releases 1,3-butadiene and sulfur dioxide gas.[1][4] The liberated butadiene immediately reacts with the maleic anhydride present in the solution. Maintain reflux for approximately 30-45 minutes.[5]

-

Cooling and Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will begin to crystallize. Cooling in an ice bath can promote further crystallization.

-

Isolation and Purification: Collect the crystals by vacuum filtration. Wash the crystals with a cold, non-polar solvent like petroleum ether to remove residual solvent and any unreacted starting materials.[4] The product can be further purified by recrystallization from a suitable solvent (e.g., a toluene/petroleum ether mixture).[4]

-

Drying: Air-dry the purified crystals or dry in a low-temperature oven to obtain the final product.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| 3-Sulfolene Molar Mass | 118.15 g/mol | [2] |

| Maleic Anhydride Molar Mass | 98.06 g/mol | [1] |

| Product | ||

| Anhydride Molar Mass | 152.15 g/mol | [6] |

| Anhydride Melting Point | 99-104 °C | |

| 101.4 °C | [6] | |

| 97-103 °C | ||

| Reaction Conditions | ||

| Solvent | Xylene or Toluene | [2][5] |

| Temperature | Reflux (approx. 140 °C for xylene) | [2] |

| Reaction Time | 30-45 minutes | [5] |

| Yield | ||

| Typical Reported Yield | 41.7% - 97% | [1] |

Step 2: Synthesis of this compound

The second step involves the conversion of the anhydride to the corresponding imide. This is typically achieved by reacting the anhydride with a source of ammonia, such as urea or aqueous/gaseous ammonia, in a suitable solvent.

Experimental Protocol: Imidation using a Nitrogen Source

This generalized protocol is based on standard imidation procedures.

-

Reagent Addition: In a reaction vessel, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride synthesized in Step 1 in a suitable solvent, such as N,N-Dimethylformamide (DMF).

-

Nitrogen Source: Add the nitrogen source (e.g., urea) to the solution.

-

Heating: Heat the reaction mixture to facilitate the ring-opening of the anhydride followed by cyclization to form the imide. Water is eliminated during this process.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation, often under reduced pressure.

-

Crystallization and Isolation: Cool the remaining mixture to room temperature to induce crystallization of the crude product. Collect the white, crystalline product by filtration.

-

Purification: Wash the collected solid with water and then dry. The product can be further purified by recrystallization if necessary to achieve high purity. A reported purity of 99.51% has been achieved with this method.[7]

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reactant | ||

| Anhydride Molar Mass | 152.15 g/mol | [6] |

| Product | ||

| Imide Molar Mass | 151.16 g/mol | [8] |

| Imide Melting Point | 129-133 °C (lit.) | [8] |

| 134.5-135.4 °C (recrystallized) | [7] | |

| Reaction Conditions | ||

| Solvent | N,N-Dimethylformamide (DMF) | [7] |

| Yield | ||

| Reported Yield | 97.40% | [7] |

Overall Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

Caption: Workflow for the two-step synthesis of this compound.

Safety Considerations

-

3-Sulfolene: Heating 3-sulfolene liberates sulfur dioxide (SO₂), which is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.[4]

-

Maleic Anhydride: It is corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Solvents: Xylene and toluene are flammable organic solvents. Handle with care and avoid ignition sources.

-

General Practices: Standard personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.

References

- 1. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 2. scribd.com [scribd.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. cerritos.edu [cerritos.edu]

- 5. chemistry-online.com [chemistry-online.com]

- 6. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [sigmaaldrich.com]

- 7. This compound | 1469-48-3 [chemicalbook.com]

- 8. This compound 96 1469-48-3 [sigmaaldrich.com]

Technical Guide: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide via Diels-Alder Reaction

This document provides an in-depth technical overview for the synthesis of cis-1,2,3,6-tetrahydrophthalimide, a valuable intermediate in the development of fungicides and other bioactive molecules.[1] The core of this synthesis is the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[2][3] This guide is intended for researchers, chemists, and professionals in the field of drug development.

Reaction Principle and Mechanism

The synthesis is achieved through a [4+2] cycloaddition, a type of pericyclic reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleimide).[3] The reaction is concerted, meaning it occurs in a single step through a cyclic transition state without the formation of any intermediates.[3]

The stereochemistry of the product is crucial. The diene, 1,3-butadiene (B125203), must adopt an s-cis conformation to react.[4] The reaction typically proceeds through an endo transition state, which leads to the formation of the cis stereoisomer of the product. This preference is a well-established principle in Diels-Alder chemistry.

Caption: The concerted [4+2] cycloaddition of 1,3-butadiene and maleimide.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product.

| Compound | Role | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,3-Butadiene | Diene | C₄H₆ | 54.09 | -108.9 | Gas |

| Maleimide | Dienophile | C₄H₃NO₂ | 97.07 | 92-94 | Solid |

| This compound | Product | C₈H₉NO₂ | 151.16 | 129-133[1][5] | Pale yellow or beige powder[1][5] |

Spectroscopic Data for this compound:

| Technique | Observed Signals (Chemical Shift, δ) |

| ¹H NMR | Data available, specific shifts can vary with solvent.[6] |

| ¹³C NMR | Data available for confirmation of structure.[6] |

| Mass Spec | Molecular Ion Peak (M+) at m/z = 151.[7] |

Experimental Protocol

This section details a representative experimental procedure for the synthesis. Note that 1,3-butadiene is a gas and can be difficult to handle.[4] A common and safer laboratory practice is to generate it in situ from a stable precursor like 3-sulfolene (B121364) (butadiene sulfone) through thermal decomposition.[4][8]

Materials and Reagents:

-

Maleimide

-

3-Sulfolene (or a source of 1,3-butadiene)

-

Xylene (solvent)

-

Petroleum ether (for recrystallization)

-

25 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Boiling chips

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reactant Setup: To a 25 mL round-bottom flask, add maleimide, 3-sulfolene, and 2-3 mL of xylene.[8] Add a few boiling chips to ensure smooth boiling.

-

Reflux: Assemble a reflux apparatus by attaching the flask to a condenser.[8] Heat the mixture using a heating mantle. The 3-sulfolene will thermally decompose to produce 1,3-butadiene and sulfur dioxide gas.[4] The butadiene then reacts in situ with the maleimide.

-

Reaction Time: Reflux the mixture for approximately 30-60 minutes.[8] During this time, the solid reagents should dissolve.

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the apparatus to cool to room temperature. The product is often less soluble in the cold solvent and may begin to crystallize.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold petroleum ether to remove soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot xylene (the "good" solvent) to dissolve the crystals completely.[9] Slowly add petroleum ether (the "poor" solvent) until the solution becomes cloudy, indicating the onset of precipitation.[9]

-

Final Collection: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry them.

-

Characterization: Determine the melting point of the dried product. A sharp melting point range close to the literature value (129-133 °C) indicates high purity.[5] Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[6]

Experimental Workflow Visualization

The synthesis follows a standard sequence of operations common in synthetic organic chemistry, from reaction setup to product purification and analysis.

Caption: A typical workflow for the synthesis and purification of the product.

References

- 1. This compound | 1469-48-3 [chemicalbook.com]

- 2. atc.io [atc.io]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound(1469-48-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of cis-1,2,3,6-Tetrahydrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of cis-1,2,3,6-tetrahydrophthalimide. The information is compiled to assist researchers and professionals in the accurate identification and analysis of this compound through various spectroscopic techniques.

Introduction

This compound (CAS No. 1469-48-3) is a dicarboximide that serves as a valuable building block in organic synthesis.[1] Its structural elucidation is fundamental for its application in medicinal chemistry and materials science. This guide details the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—essential for its unambiguous identification.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (imide) |

| ~3100-3000 | =C-H stretching (alkene) |

| ~2950-2850 | C-H stretching (alkane) |

| ~1770-1700 | C=O stretching (imide, sym) |

| ~1700-1640 | C=O stretching (imide, asym) |

| ~1650-1600 | C=C stretching (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5-11.5 | br s | 1H | N-H (imide) |

| ~5.5-6.0 | m | 2H | CH=CH |

| ~3.0-3.5 | m | 2H | CH-CO |

| ~2.0-2.5 | m | 4H | CH₂-CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

| Chemical Shift (ppm) | Assignment |

| ~175-185 | C=O |

| ~125-135 | CH=CH |

| ~40-50 | CH-CO |

| ~20-30 | CH₂-CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 151 | Molecular ion [M]⁺ |

| 150 | [M-H]⁻ (in negative ion mode)[1] |

| 108 | Fragment ion[1] |

| 91 | Fragment ion[1] |

| 81 | Fragment ion[1] |

| 79 | Fragment ion |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy - KBr Pellet Method

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) of spectroscopic grade in an agate mortar.[2][3]

-

Pellet Formation : The mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific instrument and sample.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.[4]

-

GC Separation : A small volume (typically 1 µL) of the sample solution is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

-

MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS)

-

Sample Preparation : A solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

-

LC Separation : The sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

MS Detection : The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. The ESI process generates gas-phase ions from the analyte molecules. The ions are then guided into the mass analyzer (e.g., a QTOF), which measures their m/z with high accuracy. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.[1]

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

References

An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalimide: Chemical Structure, Bonding, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,2,3,6-tetrahydrophthalimide, a molecule of significant interest in agrochemical and pharmaceutical research. The document details its chemical structure, bonding characteristics, and key quantitative data. Furthermore, it outlines experimental protocols for its synthesis and analysis, and explores its role as a primary metabolite of the fungicide Captan and the anti-inflammatory potential of the broader phthalimide (B116566) class of molecules. Visual diagrams of relevant biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of its properties and applications.

Chemical Structure and Bonding

This compound, with the chemical formula C₈H₉NO₂, is a dicarboximide featuring a partially saturated bicyclic system.[1][2] Its structure consists of a cyclohexene (B86901) ring fused to a pyrrolidine-2,5-dione (succinimide) ring. The "cis" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the ring system.[3] The molecular weight of the compound is approximately 151.16 g/mol .[1][2]

The bonding within the molecule is characterized by a combination of sp² and sp³ hybridized carbon atoms. The cyclohexene ring contains a carbon-carbon double bond, imparting a degree of rigidity to that portion of the molecule. The five-membered imide ring is planar and features two carbonyl groups, which are key to the molecule's chemical reactivity and biological interactions. The nitrogen atom of the imide group is sp² hybridized, and its lone pair of electrons can participate in resonance with the adjacent carbonyl groups, contributing to the stability of the imide functionality.

Key Structural Features:

-

Bicyclic System: A six-membered cyclohexene ring fused to a five-membered succinimide (B58015) ring.

-

Cis Stereochemistry: The relative orientation of substituents at the ring junction.

-

Imide Functional Group: Characterized by the -C(O)N(H)C(O)- moiety, which is a key site for chemical reactions and biological recognition.

-

Alkene Group: The C=C double bond in the cyclohexene ring can undergo typical alkene reactions.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 1469-48-3 (cis-isomer) | [3] |

| 85-40-5 (mixture of diastereomers) | [1] | |

| Melting Point | 129-133 °C | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹H NMR | Data not fully available in a detailed, assigned format in the search results. |

| ¹³C NMR | Data not fully available in a detailed, assigned format in the search results. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (imide), C=C stretching (alkene), and C-H stretching and bending are expected. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 151. Key fragments may include those resulting from the loss of CO, CONH, and retro-Diels-Alder reactions. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by reaction with an ammonia (B1221849) source.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

-

Materials: Maleic anhydride, 1,3-butadiene, dry benzene (B151609) (or another suitable solvent).

-

Procedure:

-

Dissolve maleic anhydride in dry benzene in a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser.

-

Bubble 1,3-butadiene gas through the solution. The reaction is exothermic.

-

Maintain the reaction temperature, typically with cooling, to control the rate of reaction.

-

After the reaction is complete (indicated by the cessation of butadiene absorption), cool the reaction mixture to induce crystallization of the product.

-

Collect the crystalline cis-1,2,3,6-tetrahydrophthalic anhydride by filtration and wash with a non-polar solvent (e.g., petroleum ether).

-

Dry the product under vacuum.

-

Step 2: Synthesis of this compound from the Anhydride

-

Materials: cis-1,2,3,6-Tetrahydrophthalic anhydride, a source of ammonia (e.g., aqueous ammonia, urea).

-

General Procedure:

-

Heat cis-1,2,3,6-tetrahydrophthalic anhydride with an excess of the ammonia source, either neat or in a high-boiling solvent.

-

The reaction involves the opening of the anhydride ring by ammonia to form an amic acid intermediate, which then cyclizes upon further heating with the elimination of water to form the imide.

-

After the reaction is complete, cool the mixture and isolate the crude product.

-

Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this compound (as a metabolite of Captan):

-

Sample Preparation (e.g., from urine):

-

Acidify the urine sample.

-

Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent and reconstitute the residue in a known volume of solvent suitable for GC injection.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless or split injection at a high temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient to separate the analyte from other matrix components (e.g., starting at 100 °C and ramping to 280 °C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Detection: Monitor for the molecular ion (m/z 151) and characteristic fragment ions.

-

Biological Significance and Signaling Pathways

Metabolism of Captan

This compound (THPI) is the primary metabolite of the widely used fungicide Captan. The metabolic conversion involves the cleavage of the N-S bond in the Captan molecule. This metabolic pathway is crucial for assessing exposure to Captan in occupational and environmental health studies, with THPI serving as a key biomarker.

Anti-inflammatory Activity of Phthalimide Derivatives

Derivatives of phthalimide have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By downregulating the production of TNF-α, these compounds can mitigate the inflammatory response. This has led to the exploration of phthalimide-based compounds as potential therapeutic agents for inflammatory diseases.

Conclusion

This compound is a molecule with a well-defined chemical structure and diverse applications, from being a key intermediate in the synthesis of agrochemicals to a biomarker for pesticide exposure. Its phthalimide core is also a scaffold of interest in the development of new anti-inflammatory agents. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and its biological relevance. Further research into the specific biological targets of tetrahydrophthalimide derivatives could lead to the development of novel therapeutics.

References

- 1. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalimide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2,3,6-Tetrahydrophthalimide, a member of the isoindole family, is a significant chemical intermediate with the molecular formula C₈H₉NO₂.[1][2][3] It is a versatile building block, primarily recognized for its role in the synthesis of fungicides, most notably Captan (B1668291).[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a look into its applications, particularly relevant to professionals in chemical research and drug development. While derivatives of tetrahydrophthalimides have been explored for various biological activities, including potential treatments for benign prostatic hyperplasia and as herbicides, the primary focus of this document is the parent compound.[5][6]

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow or light beige crystalline powder.[7][8][9] It is sparingly soluble in water but soluble in methanol.[7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 1469-48-3 | [1] |

| Appearance | White to light yellow/orange powder/crystal | [7][8][9] |

| Melting Point | 129-133 °C (lit.) | [5][7][10][11][12][13][14] |

| 138 °C | [8] | |

| 136.0 to 140.0 °C | [9] | |

| Boiling Point | 142-146 °C at 2 Torr | [7] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [7] |

| Flash Point | 178 °C (closed cup) | [5][7][10][11] |

| Solubility | Soluble in Methanol | [7] |

| pKa | 11.69 ± 0.20 (Predicted) | [7] |

| Storage Temperature | Room Temperature | [7][9] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process, beginning with the Diels-Alder reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640) to form cis-1,2,3,6-tetrahydrophthalic anhydride. This is followed by the reaction of the anhydride with an amine source, such as ammonia (B1221849) or urea.

Logical Workflow for Synthesis

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from established procedures for the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[1][15][16]

-

Apparatus Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

-

Reagent Preparation: Charge the flask with maleic anhydride (1.0 equivalent) and a suitable solvent such as dry benzene (B151609) or toluene.

-

Reaction Initiation: Begin stirring and gently heat the mixture. Introduce a stream of 1,3-butadiene gas through the gas inlet tube.

-

Temperature Control: The reaction is exothermic. Monitor the temperature and maintain it within a range of 50-75°C. The absorption of butadiene will be rapid initially.

-

Reaction Completion: Continue the addition of butadiene until the reaction is complete, which can be indicated by a decrease in the rate of gas absorption. This typically takes 2-3 hours.

-

Crystallization and Isolation: Once the reaction is complete, cool the solution to room temperature and then further cool in an ice bath to induce crystallization.

-

Purification: Collect the crystalline product by vacuum filtration and wash with a cold non-polar solvent like petroleum ether. A second crop of crystals can be obtained from the filtrate.

-

Drying: Dry the product in an oven at a moderate temperature (e.g., 70-80°C) to a constant weight.

Experimental Protocol: Synthesis of this compound from the Anhydride

The following is a general procedure for the imidation of the anhydride.

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable solvent.

-

Addition of Amine Source: Add a source of ammonia, such as an aqueous ammonia solution or urea, to the flask.

-

Heating: Heat the reaction mixture to reflux for a specified period to drive the imidation reaction to completion.

-

Workup: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the imide functionality and the cyclohexene (B86901) ring. It can undergo reactions such as hydrolysis of the imide and hydrogenation of the double bond.

Its most prominent application is as a key intermediate in the production of the fungicide Captan (N-(trichloromethylthio)-cis-1,2,3,6-tetrahydrophthalimide).[4] Captan is synthesized by the reaction of this compound with trichloromethanesulfenyl chloride in the presence of a base.[4][17]

Application Workflow: Synthesis of Captan

Caption: Synthesis of the fungicide Captan.

Analytical Methodologies

The purity and concentration of this compound can be determined using various analytical techniques, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.

Experimental Protocol: Gas Chromatography (GC) Analysis

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a known concentration. Dissolve the sample to be analyzed in the same solvent.

-

GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standard solutions into the GC inlet.

-

Chromatographic Conditions:

-

Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

Detector Temperature: Maintain at a high temperature (e.g., 300 °C for FID).

-

-

Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Quantify the amount by comparing the peak area with the standard's peak area.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase.

-

HPLC System: Use an HPLC system with a UV detector or a mass spectrometer (MS). A reverse-phase column (e.g., C18) is commonly employed.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is a suitable mobile phase.[7] The analysis can be run in isocratic or gradient mode.

-

Injection: Inject a defined volume (e.g., 10-20 µL) of the sample and standard solutions.

-

Chromatographic Conditions:

-

Column Temperature: Maintain at a constant temperature (e.g., 30-40 °C).

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Detection Wavelength: Monitor the absorbance at a wavelength where the compound has significant absorption (e.g., determined by a UV scan).

-

-

Data Analysis: Identify and quantify the compound by comparing the retention time and peak area of the sample with those of the standard.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction is a classic and efficient method. The primary industrial importance of this compound lies in its role as a precursor to the widely used fungicide Captan. The analytical methods outlined provide robust means for quality control and research purposes. For professionals in drug development, while the parent compound itself is not a therapeutic agent, the tetrahydrophthalimide scaffold is present in various biologically active molecules, making an understanding of its fundamental chemistry essential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. This compound | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atc.io [atc.io]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. rjptonline.org [rjptonline.org]

- 13. fao.org [fao.org]

- 14. hpc-standards.com [hpc-standards.com]

- 15. researchgate.net [researchgate.net]

- 16. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 17. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]

In-Depth Technical Guide: cis-1,2,3,6-Tetrahydrophthalimide (CAS 1469-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2,3,6-Tetrahydrophthalimide, with the CAS number 1469-48-3, is a cyclic imide of significant interest in the fields of organic synthesis and agrochemistry. It is a well-documented metabolite of the phthalimide (B116566) class of fungicides, including captan (B1668291) and captafol, and serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological and toxicological profile based on currently available data.

Core Properties

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3][4][5][6][7][8][9][10][11][12] |

| Molecular Weight | 151.16 g/mol | [1][3][4][5][7][8][9][10][11][12] |

| Appearance | White to pale yellow or light beige crystalline powder/solid.[3][6][13] | [3][6][13] |

| Melting Point | 129-133 °C (lit.)[1][3][5][7][8][13], 136-137 °C[4], 134.5-135.4 °C[13] | [1][3][4][5][7][8][13] |

| Boiling Point | 136 °C at 18 Torr[4] | [4] |

| Flash Point | 178.00 °C (closed cup)[5][8] | [5][8] |

| Solubility | Relatively low solubility in water; more soluble in organic solvents like ethanol (B145695) and acetone.[6] | [6] |

| Stability | Stable under standard conditions; can undergo hydrolysis in the presence of strong acids or bases.[6] | [6] |

Identifiers and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 1469-48-3 | [1][3][4][5][6][7][8][9][10][11][12] |

| EC Number | 215-999-0 | [5][8] |

| InChI | InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ | [4][5][8][9][11] |

| InChIKey | CIFFBTOJCKSRJY-OLQVQODUSA-N | [5][8] |

| SMILES | C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | [9][11] |

| Synonyms | cis-4-Cyclohexene-1,2-dicarboximide, (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | [1][6][10][12][14] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

The synthesis of this compound is typically a two-step process, starting with the Diels-Alder reaction to form the anhydride (B1165640) precursor, followed by imidization.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This precursor is synthesized via a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene (B125203) and maleic anhydride.[7][13][14]

-

Materials:

-

3-Sulfolene (B121364) (a source of in-situ 1,3-butadiene)[7][13][14]

-

Toluene (B28343) (for decolorization)[7]

-

Hexane (B92381) (for crystallization)[7]

-

Activated carbon[7]

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene and maleic anhydride in a 2:1 molar ratio.[14]

-

Add a minimal amount of dry xylene to the flask.[14]

-

Heat the mixture to a moderate reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas. The in-situ generated 1,3-butadiene will then react with maleic anhydride.[13][14]

-

Maintain reflux for approximately 30-45 minutes after all the solid starting materials have dissolved to ensure the reaction goes to completion.[7][14]

-

Cool the reaction mixture to room temperature.

-

Add toluene and a small amount of activated carbon to decolorize the solution.[7]

-

Filter the mixture by gravity to remove the activated carbon.

-

To the filtrate, add hexane and heat to dissolve any precipitate.[7]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the cis-1,2,3,6-tetrahydrophthalic anhydride.[7]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexane. Dry the product.

-

Step 2: Synthesis of this compound

The imide is formed by the reaction of the anhydride with an ammonia (B1221849) source.

-

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride

-

Aqueous ammonia or another ammonia source

-

-

Procedure (General):

-

Heat cis-1,2,3,6-tetrahydrophthalic anhydride with a concentrated aqueous solution of ammonia.

-

The reaction involves the opening of the anhydride ring by ammonia to form an amide-acid intermediate, which then cyclizes upon further heating to form the imide and release a molecule of water.

-

The resulting crude this compound can be purified by recrystallization.

-

Purification

Recrystallization is a common method for purifying the final product.

-

Solvent Selection: A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its general solubility, a mixture of ethanol and water or toluene and hexane could be effective.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot filtered.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly. One documented procedure involves washing the filtered product with water and then drying to yield a pure white crystalline powder.[13]

-

Analytical Methods

The analysis of this compound is often performed in the context of pesticide residue analysis, where it is a metabolite of captan and folpet (B141853).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of this compound in various matrices.[6][10][15][16]

-

Sample Preparation (for residue analysis):

-

Extraction from the matrix (e.g., fruits, vegetables, soil) is typically done using an organic solvent like acetonitrile (B52724) or ethyl acetate, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[16]

-

A solid-phase extraction (SPE) step may be employed for cleanup and concentration of the analyte.[10]

-

-

Chromatographic Conditions:

-

A C18 reversed-phase column is commonly used for separation.

-

The mobile phase typically consists of a gradient of water and methanol (B129727) or acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry Conditions:

-

Electrospray ionization (ESI) in negative ion mode is frequently used.[16] Atmospheric pressure chemical ionization (APCI) has also been shown to be effective.[6][10]

-

Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another technique used for the analysis of this compound.[11][16]

-

Sample Preparation:

-

Similar extraction procedures as for LC-MS/MS are used.

-

Derivatization is generally not required for this compound.

-

-

GC Conditions:

-

A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

A temperature-programmed oven is used to achieve good separation.

-

-

MS Conditions:

-

Electron ionization (EI) is the most common ionization technique.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis or scan mode for qualitative identification based on the fragmentation pattern.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the olefinic carbons, the methine carbons, and the methylene (B1212753) carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching of the imide |

| ~3050 | =C-H stretching of the alkene |

| ~2950 | C-H stretching of the alkanes |

| ~1700 | C=O stretching of the imide (often two bands) |

| ~1650 | C=C stretching of the alkene |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound will produce a molecular ion peak (M⁺) at m/z 151.[3][17][18] The fragmentation pattern will include characteristic losses. A prominent fragmentation pathway involves a retro-Diels-Alder reaction, which would lead to the formation of ions corresponding to butadiene and maleimide (B117702) fragments.

Biological Activity and Toxicology

Biological Role

This compound is primarily known as a major metabolite of the fungicides captan and captafol.[2][10][19][20][21] In biological systems, these fungicides are known to react with sulfhydryl groups, leading to the cleavage of the N-S bond and the release of the tetrahydrophthalimide moiety.[2][20]

There is limited evidence of its own direct biological activity. One study identified it as a germination inhibitor and observed that it could affect carotenoid biosynthesis in the microalga Dunaliella salina.

Toxicological Profile

The toxicological data for this compound is largely incomplete. Most safety data sheets indicate that there is no data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[7]

-

Hazard Statements: Some aggregated GHS information suggests it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Metabolism and Excretion: Studies in rats have shown that when administered orally, it is largely excreted in the urine and feces within 48 hours.[5]

Due to the lack of comprehensive toxicological studies, it should be handled with appropriate caution in a laboratory setting. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

Metabolic Pathway from Captan

This diagram shows the metabolic breakdown of the fungicide captan to this compound.

Caption: Metabolic formation from Captan.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the analysis of this compound in a sample matrix.

Caption: Analytical workflow for quantification.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. atc.io [atc.io]

- 5. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry-online.com [chemistry-online.com]

- 8. This compound(1469-48-3) 1H NMR [m.chemicalbook.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. youtube.com [youtube.com]

- 14. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 15. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurl-pesticides.eu [eurl-pesticides.eu]

- 17. This compound | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1,2,3,6-Tetrahydrophthalimide [webbook.nist.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. 148. Captafol (FAO/PL:1969/M/17/1) [inchem.org]

- 21. archimer.ifremer.fr [archimer.ifremer.fr]

An In-Depth Technical Guide to the Synthesis and Reactions of C8H9NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactions, and biological significance of key isomers with the molecular formula C8H9NO2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to C8H9NO2 Isomers

Isomers with the molecular formula C8H9NO2 represent a structurally diverse group of compounds, several of which are of significant interest in the pharmaceutical and chemical industries. These isomers, while sharing the same elemental composition, exhibit distinct physical, chemical, and biological properties due to variations in their atomic arrangements. This guide will focus on the synthesis and reactions of prominent C8H9NO2 isomers, including the widely used analgesic Paracetamol (Acetaminophen), the local anesthetic Benzocaine (Ethyl 4-aminobenzoate), the metabolic indicator Hippuric Acid, and other notable isomers such as Metacetamol, N-Phenylglycine, and Benzyl Carbamate. Understanding the synthetic pathways and chemical reactivity of these compounds is crucial for the development of new therapeutic agents and industrial processes.

Data Presentation: Quantitative Overview of Syntheses

The following tables summarize key quantitative data for the synthesis of the C8H9NO2 isomers discussed in this guide.

| Isomer | Starting Material(s) | Reagent(s) | Solvent(s) | Reaction Time | Yield (%) | Melting Point (°C) |

| Paracetamol | 4-Aminophenol (B1666318) | Acetic Anhydride (B1165640) | Water, Ethyl Acetate (B1210297) | 15 - 30 min | 70 - 90 | 169 - 171 |

| Hippuric Acid | Glycine (B1666218) | Benzoyl Chloride | 10% NaOH (aq) | 30 min | 64 - 83.5 | 186 - 188 |

| Ethyl 4-aminobenzoate (B8803810) | 4-Aminobenzoic Acid | Ethanol (B145695) | Concentrated H2SO4 | 1 - 2 hours | ~65 | 89 - 90 |

| Metacetamol | m-Aminophenol | Acetic Anhydride | Water | 2 - 3 hours | >90 (crude) | 120 - 123 |

| N-Phenylglycine | Aniline, Formaldehyde | Hydrogen Cyanide | - | - | - | 127 - 128 |

| Benzyl Carbamate | Benzyl Chloroformate | Ammonia | Water | 30 min | ~99 | 87 - 89 |

Table 1: Summary of Synthetic Protocols and Yields.

| Isomer | IR (cm-1) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spec (m/z) |

| Paracetamol | 3325 (N-H), 1654 (C=O) | 9.63 (s, 1H), 9.12 (s, 1H), 7.35 (d, J=9.0 Hz, 2H), 6.68 (d, J=9.0 Hz, 2H), 1.98 (s, 3H) | 167.96, 152.0, 131.49, 121.24, 115.44, 24.20 | 152.07 [M+H]+ |

| Hippuric Acid | 3300-2500 (O-H), 1750 (C=O), 1650 (C=O, amide) | 12.5 (s, 1H), 8.5 (t, 1H), 7.8 (d, 2H), 7.5 (m, 3H), 4.0 (d, 2H) | 171.0, 167.0, 134.0, 131.5, 128.5, 127.5, 41.0 | 179.06 |

| Ethyl 4-aminobenzoate | 3424, 3345, 3224, 1685 | 7.85 (d, J=9 Hz, 2H), 6.63 (d, J=9 Hz, 2H), 4.31 (q, J=7 Hz, 2H), 4.04 (brs, 2H), 1.36 (t, J=6 Hz, 3H) | 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6 | 166 [M+H]+ |

| Metacetamol | 3320 (N-H), 1650 (C=O) | 9.5 (s, 1H), 7.2-6.8 (m, 4H), 2.1 (s, 3H) | - | 151.06 |

| N-Phenylglycine | 3400-2400 (O-H), 1710 (C=O) | 7.2-6.6 (m, 5H), 3.9 (s, 2H) | 173.0, 147.0, 129.0, 118.0, 113.0, 46.0 | 151.06 |

| Benzyl Carbamate | 3470, 3200 (N-H), 1725 (C=O) | 7.3 (s, 5H), 5.1 (s, 2H), 4.8 (br s, 2H) | 158.0, 136.0, 128.5, 128.0, 127.8, 67.0 | 151.06 |

Table 2: Spectroscopic Data for Key C8H9NO2 Isomers.

Experimental Protocols

Synthesis of Paracetamol (Acetaminophen)

Objective: To synthesize Paracetamol via the acetylation of 4-aminophenol.

Materials:

-

4-aminophenol (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Deionized water

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol and a minimal amount of water to form a slurry.

-

Slowly add acetic anhydride to the stirring slurry.

-

Heat the reaction mixture to a gentle reflux for 15-20 minutes.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the crude product.

-

Collect the crude Paracetamol by vacuum filtration and wash with cold deionized water.

-

For purification, dissolve the crude product in hot ethyl acetate.

-

Wash the ethyl acetate solution with 5% sodium bicarbonate solution in a separatory funnel to remove any unreacted acetic acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the ethyl acetate solution to induce crystallization.

-

Collect the purified Paracetamol crystals by vacuum filtration and dry them.

Synthesis of Hippuric Acid

Objective: To synthesize Hippuric Acid from glycine and benzoyl chloride.

Materials:

-

Glycine (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

10% Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Erlenmeyer flask

-

Stirring plate and magnetic stir bar

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

Dissolve glycine in 10% sodium hydroxide solution in an Erlenmeyer flask.

-

While stirring vigorously, slowly add benzoyl chloride to the solution.

-

Continue stirring for approximately 30 minutes. The solution should remain alkaline.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid to the cold solution until it is acidic to litmus (B1172312) paper, which will cause the precipitation of Hippuric Acid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude Hippuric Acid from hot water to obtain the purified product.

Synthesis of Ethyl 4-aminobenzoate (Benzocaine)

Objective: To synthesize Ethyl 4-aminobenzoate via Fischer esterification of 4-aminobenzoic acid.

Materials:

-

4-aminobenzoic acid (1.0 eq)

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium carbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into a beaker containing cold water.

-

Neutralize the solution by slowly adding sodium carbonate solution until the effervescence ceases. This will precipitate the crude Ethyl 4-aminobenzoate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in diethyl ether and wash with water in a separatory funnel.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified product.

Signaling Pathways and Reaction Mechanisms

Paracetamol: Mechanism of Action and Metabolism

Paracetamol is a widely used analgesic and antipyretic. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever. The metabolic fate of paracetamol primarily occurs in the liver through glucuronidation and sulfation, leading to non-toxic conjugates that are excreted. A minor portion is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (B108866). However, in cases of overdose, glutathione stores are depleted, leading to hepatotoxicity.

Hippuric Acid Synthesis: A Detoxification Pathway

Hippuric acid is a metabolite formed from the conjugation of benzoic acid with the amino acid glycine. This reaction, which primarily occurs in the liver, is a key detoxification pathway for benzoate (B1203000) and related aromatic compounds. The process involves the activation of benzoic acid to benzoyl-CoA, which then reacts with glycine in a reaction catalyzed by glycine N-acyltransferase.

Ethyl 4-aminobenzoate (Benzocaine): Mechanism of Action

Benzocaine is a local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal cell membrane. By reversibly binding to these channels, it prevents the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses. This blockade of nerve signals results in a temporary loss of sensation in the area of application.

Conclusion

The isomers of C8H9NO2 encompass a range of compounds with significant applications in medicine and industry. This guide has provided a detailed overview of the synthesis and key reactions of Paracetamol, Hippuric Acid, Ethyl 4-aminobenzoate, and other related isomers. The provided experimental protocols and quantitative data serve as a practical resource for laboratory synthesis, while the diagrams of signaling pathways and reaction mechanisms offer a deeper understanding of their biological and chemical behavior. Further research into the structure-activity relationships and novel applications of these and other C8H9NO2 isomers holds the potential for the development of new and improved therapeutic agents and chemical processes.

An In-depth Technical Guide to the Solubility of cis-1,2,3,6-Tetrahydrophthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-1,2,3,6-tetrahydrophthalimide in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents known qualitative solubility information and details a standardized experimental protocol for the quantitative determination of its solubility. This information is critical for applications in organic synthesis, pharmaceutical development, and agrochemical formulation where this compound is utilized as an intermediate.

Introduction to this compound

This compound is a cyclic imide that serves as a valuable building block in the synthesis of a variety of chemical compounds. Its molecular structure, featuring a partially saturated bicyclic system, influences its physical and chemical properties, including its solubility profile. Understanding its solubility in different organic solvents is paramount for designing efficient reaction conditions, purification procedures such as recrystallization, and formulation strategies.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility Description | Citation |

| Water | Slightly soluble to sparingly soluble. | |

| Ethanol | Soluble. | |

| Acetone | Soluble. | |

| Methanol | Soluble. | [1] |

| Acetonitrile | Soluble. | [1] |

| Ethers | Miscible. | |

| Esters | Miscible. | |

| Ketones | Miscible. | |

| Aromatic Hydrocarbons | Miscible. |

Note: "Soluble" and "miscible" are qualitative terms. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method, also known as the shake-flask method, is a reliable technique for establishing solid-liquid equilibrium and obtaining accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or nitrogen stream evaporation setup

Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach solid-liquid equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. Avoid disturbing the solid residue.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent sublimation or decomposition of the this compound.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of dish + solute) - (Mass of empty dish)

-

-

Mass of solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent, a relationship often summarized by the principle "like dissolves like."

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound in organic solvents and provided a detailed, actionable protocol for its quantitative determination. For researchers, scientists, and professionals in drug development, the ability to accurately determine the solubility of this compound is essential for optimizing synthetic routes, purification processes, and the formulation of final products. The provided experimental workflow and an understanding of the underlying principles of solubility will empower users to generate the precise data required for their specific applications.

References

An In-depth Technical Guide to the Thermal Stability of cis-1,2,3,6-Tetrahydrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of cis-1,2,3,6-tetrahydrophthalimide. Due to a lack of extensive publicly available data directly addressing the thermal analysis of this compound, this guide synthesizes information from safety data sheets, studies of related compounds, and general principles of thermal analysis.

Physicochemical Properties

This compound is a solid, beige powder with the following known physical properties. This data is essential for understanding the compound's behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 129-133 °C | |

| Boiling Point | Not available | |

| Flash Point | 178 °C (closed cup) |

Thermal Stability and Decomposition

Insights into its thermal stability can be inferred from its role as a primary and stable metabolite of the fungicide Captan[4]. During gas chromatography (GC) analysis of Captan (B1668291), the parent compound is known to thermally degrade to this compound (THPI) in the heated injector port, which typically operates at temperatures around 250 °C[5]. This indicates that this compound possesses a significant degree of thermal stability, remaining intact at temperatures that cause the degradation of the parent fungicide.

Postulated Thermal Degradation Pathway